

Application Notes and Protocols for ANG1005 Dosage Calculation in Animal Studies

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Compound of Interest		
Compound Name:	ANG1005	
Cat. No.:	B10858675	Get Quote

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Introduction

ANG1005 is a novel peptide-drug conjugate engineered to overcome the blood-brain barrier (BBB), a significant obstacle in the treatment of central nervous system (CNS) malignancies. It consists of three molecules of the chemotherapeutic agent paclitaxel covalently linked to Angiopep-2, a 19-amino acid peptide.[1][2][3][4] This peptide vector facilitates the transport of paclitaxel across the BBB by targeting the low-density lipoprotein receptor-related protein 1 (LRP1), which is expressed on brain capillary endothelial cells and is often upregulated in tumor cells.[5][6][7] Once inside the CNS, ANG1005 is internalized by tumor cells, where intracellular esterases are believed to cleave the paclitaxel molecules from the Angiopep-2 peptide, allowing the released paclitaxel to exert its cytotoxic effects by stabilizing microtubules and inhibiting cell division.[1][4] Preclinical studies have demonstrated the efficacy of ANG1005 in various animal models of brain tumors and metastases, showing significantly increased brain uptake and improved survival compared to conventional paclitaxel.[2][8][9][10]

These application notes provide a comprehensive overview of the dosage, administration, and experimental design for in vivo studies utilizing **ANG1005**, based on published preclinical data.

Data Presentation: ANG1005 Dosages in Preclinical Animal Models



Methodological & Application

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The following table summarizes the dosages of **ANG1005** used in various animal studies. This information is crucial for designing new experiments and for comparing results across different cancer models.



Animal Model	Cancer Type	Cell Line	Route of Administr ation	Dosage	Dosing Schedule	Referenc e
Nude Mice	Glioblasto ma	U87 MG	Intravenou s (IV)	50 mg/kg	Every third day for five doses	[1]
Nude Mice	Glioblasto ma	U87 MG	Intraperiton eal (IP)	50 mg/kg	Twice a week	[1][10]
Nude Mice	Glioblasto ma	U87 MG	Intraperiton eal (IP)	40 mg/kg then 100 mg/kg	40 mg/kg once a day for 5 days, then 100 mg/kg every third day for two doses	[1]
Nude Mice	Lung Carcinoma	NCI-H460	Intravenou s (IV)	20 mg/kg	Every third day for five doses	[1]
Nude Mice	Lung Carcinoma	NCI-H460	Intraperiton eal (IP)	20 mg/kg, 50 mg/kg	Every third day for four doses	[1]
Mice	Breast Cancer Brain Metastases	Not Specified	Intravenou s (IV)	10 mg/kg	Single bolus injection	[2]
Nude Rats	Lung Carcinoma	NCI-H460	Intravenou s (IV) Infusion	15 mg/kg/injec tion	Q3Dx5 (every 3 days for 5 doses)	[11]
Nude Rats	Lung Carcinoma	NCI-H460	Intravenou s (IV) Bolus	11.25 mg/kg	Single injection	[11]



Nude Rats	Lung Carcinoma	NCI-H460	Intraperiton eal (IP)	75 mg/kg	Single injection	[11]	
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Experimental Protocols General Guidelines for Animal Handling and Care

All animal experiments should be conducted in accordance with the guidelines provided by the appropriate Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. Animals should be housed in a controlled environment with regulated temperature, humidity, and light-dark cycles, and provided with ad libitum access to food and water.

Protocol 1: Intracerebral Tumor Implantation in Nude Mice

This protocol is adapted from studies investigating the efficacy of **ANG1005** against glioblastoma.[1][10]

Materials:

- U87 MG glioblastoma cells
- Nude mice (e.g., female athymic nude mice, 6-8 weeks old)
- Stereotaxic apparatus
- Hamilton syringe
- Anesthetic (e.g., ketamine/xylazine cocktail)
- Surgical tools (scalpel, forceps, etc.)
- Cell culture medium (e.g., DMEM)
- Phosphate-buffered saline (PBS)

Procedure:



- Culture U87 MG cells to 80-90% confluency.
- Harvest and resuspend the cells in sterile PBS at a concentration of 1 x 10⁵ cells/μL.
- Anesthetize the mouse using an approved anesthetic protocol.
- Secure the mouse in the stereotaxic apparatus.
- Make a small incision in the scalp to expose the skull.
- Using a Hamilton syringe, slowly inject 2-5 μ L of the cell suspension into the right striatum at a rate of 0.5 μ L/min.
- After injection, leave the needle in place for 5 minutes to prevent reflux.
- Slowly withdraw the needle and suture the incision.
- Monitor the animal for recovery and signs of tumor growth (e.g., weight loss, neurological deficits).

Protocol 2: Subcutaneous Tumor Xenograft Model in Nude Mice

This protocol is based on studies evaluating the systemic antitumor activity of ANG1005.[1]

Materials:

- U87 MG glioblastoma or NCI-H460 lung carcinoma cells
- Nude mice
- Syringes and needles (27-gauge)
- Matrigel (optional)
- Calipers

Procedure:



- Prepare a cell suspension of 5 x 10⁶ cells in 100 μL of PBS, optionally mixed with Matrigel.
- Inject the cell suspension subcutaneously into the right flank of the mouse.
- Allow the tumors to grow to a palpable size (e.g., 100-300 mm³).
- Measure tumor volume regularly using calipers (Volume = (length x width²)/2).
- Initiate treatment when tumors reach the desired size.

Protocol 3: ANG1005 Administration

The following are general procedures for intravenous and intraperitoneal administration of **ANG1005**. The vehicle for **ANG1005** is typically a sterile, biocompatible solution such as saline or a specific formulation buffer if provided by the manufacturer.

Intravenous (IV) Injection (Tail Vein):

- Warm the mouse under a heat lamp to dilate the tail veins.
- · Place the mouse in a restraining device.
- Swab the tail with 70% ethanol.
- Using a 27-30 gauge needle, inject the appropriate volume of ANG1005 solution into a lateral tail vein.
- Apply gentle pressure to the injection site after withdrawing the needle.

Intraperitoneal (IP) Injection:

- Restrain the mouse, exposing the abdomen.
- · Tilt the mouse slightly head-down.
- Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
- Inject the ANG1005 solution.





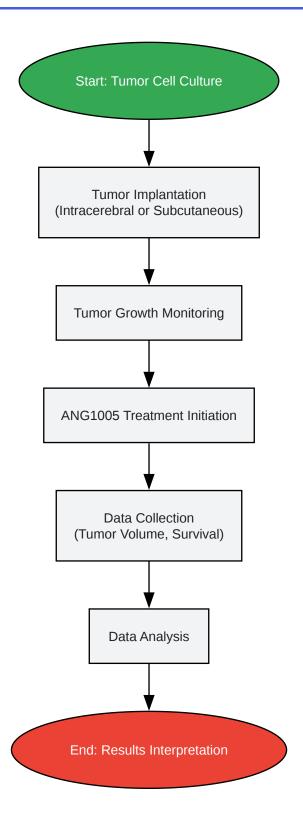
• Withdraw the needle and return the mouse to its cage.

Signaling Pathway and Experimental Workflow Diagrams









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